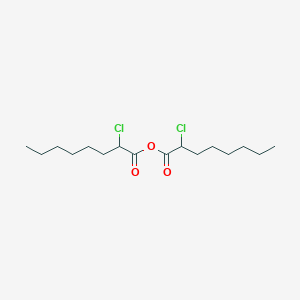
2-Chlorooctanoic anhydride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Chlorooctanoic anhydride is an organic compound belonging to the class of acid anhydrides It is derived from 2-chlorooctanoic acid and is characterized by the presence of two acyl groups bonded to the same oxygen atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 2-Chlorooctanoic anhydride can be synthesized through the nucleophilic acyl substitution reaction of 2-chlorooctanoyl chloride with the sodium salt of 2-chlorooctanoic acid . The reaction typically involves the following steps:
- Preparation of 2-chlorooctanoyl chloride by reacting 2-chlorooctanoic acid with thionyl chloride (SOCl₂).
- Reaction of 2-chlorooctanoyl chloride with the sodium salt of 2-chlorooctanoic acid in an aprotic solvent like dichloromethane.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity, often involving continuous flow reactors and automated systems to control temperature and reaction time.
Analyse Chemischer Reaktionen
Types of Reactions: 2-Chlorooctanoic anhydride undergoes several types of chemical reactions, including:
Hydrolysis: Reacts with water to form 2-chlorooctanoic acid.
Alcoholysis: Reacts with alcohols to form esters.
Aminolysis: Reacts with amines to form amides
Common Reagents and Conditions:
Hydrolysis: Water, often in the presence of a base like pyridine.
Alcoholysis: Alcohols such as methanol or ethanol, typically under acidic or basic conditions.
Aminolysis: Primary or secondary amines, often in the presence of a base like triethylamine.
Major Products Formed:
Hydrolysis: 2-Chlorooctanoic acid.
Alcoholysis: 2-Chlorooctanoate esters.
Aminolysis: 2-Chlorooctanamide derivatives.
Wissenschaftliche Forschungsanwendungen
2-Chlorooctanoic anhydride has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to introduce the 2-chlorooctanoyl group into various molecules.
Biology: Employed in the modification of biomolecules for studying enzyme mechanisms and protein interactions.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.
Wirkmechanismus
The mechanism of action of 2-chlorooctanoic anhydride involves nucleophilic acyl substitution reactions. The compound’s electrophilic carbonyl carbon is attacked by nucleophiles such as water, alcohols, or amines, leading to the formation of various products. The reactivity is influenced by the electron-withdrawing effect of the chlorine atom, which increases the electrophilicity of the carbonyl carbon .
Vergleich Mit ähnlichen Verbindungen
Acetic Anhydride: Similar in structure but lacks the chlorine atom, making it less electrophilic.
Benzoic Anhydride: Contains a benzene ring, leading to different reactivity and applications.
Propanoic Anhydride: Similar aliphatic structure but without the chlorine substituent
Uniqueness: 2-Chlorooctanoic anhydride is unique due to the presence of the chlorine atom, which enhances its reactivity compared to other aliphatic anhydrides. This makes it particularly useful in reactions requiring a more electrophilic acylating agent.
Eigenschaften
CAS-Nummer |
92455-14-6 |
|---|---|
Molekularformel |
C16H28Cl2O3 |
Molekulargewicht |
339.3 g/mol |
IUPAC-Name |
2-chlorooctanoyl 2-chlorooctanoate |
InChI |
InChI=1S/C16H28Cl2O3/c1-3-5-7-9-11-13(17)15(19)21-16(20)14(18)12-10-8-6-4-2/h13-14H,3-12H2,1-2H3 |
InChI-Schlüssel |
CDLICIWWAWQCMG-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCC(C(=O)OC(=O)C(CCCCCC)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















